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Compound of Interest

Compound Name:
Methyl 3-amino-2-

thiophenecarboxylate

Cat. No.: B128100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3-amino-2-thiophenecarboxylate is a heterocyclic compound of significant interest in

medicinal chemistry and drug development. It serves as a versatile scaffold for the synthesis of

various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.

A thorough understanding of its structural and physicochemical properties is paramount for its

effective utilization in synthetic chemistry and drug design. This technical guide provides an in-

depth overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for

Methyl 3-amino-2-thiophenecarboxylate, complete with detailed experimental protocols and

a comprehensive analysis of the spectral features.

Physicochemical Properties
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Property Value Reference

Molecular Formula C₆H₇NO₂S [1][2]

Molecular Weight 157.19 g/mol [1][2]

Appearance
White to off-white crystalline

solid
[3]

Melting Point 62-64 °C [1][4]

Boiling Point 100-102 °C at 0.1 mmHg [1][4]

CAS Number 22288-78-4 [1][2]

FT-IR Spectroscopic Data
The FT-IR spectrum of Methyl 3-amino-2-thiophenecarboxylate provides key information

about its functional groups. The characteristic vibrational frequencies are summarized in the

table below.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400-3300 (two bands)
N-H stretching (asymmetric

and symmetric)
Primary Amine (-NH₂)

~3100 C-H stretching Aromatic (Thiophene ring)

~2950 C-H stretching Methyl (-CH₃)

~1680 C=O stretching Ester (-COOCH₃)

~1620 N-H bending (scissoring) Primary Amine (-NH₂)

~1550 C=C stretching Aromatic (Thiophene ring)

~1440 C-H bending Methyl (-CH₃)

~1250 C-N stretching Aryl Amine

~1100 C-O stretching Ester
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Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of Methyl 3-amino-2-thiophenecarboxylate
results in characteristic fragmentation patterns that are useful for structural elucidation.

m/z Proposed Fragment Ion Structure of Fragment

157 [M]⁺ (Molecular Ion) [C₆H₇NO₂S]⁺

126 [M - OCH₃]⁺ [C₅H₄NOS]⁺

125 [M - CH₃OH]⁺ [C₅H₃NOS]⁺

98 [C₄H₄NS]⁺
Thiophene ring with amino and

nitrile group

Experimental Protocols
FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of solid Methyl 3-amino-2-thiophenecarboxylate to

identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a suitable method for

analyzing solid samples.

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond ATR

accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry

completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of powdered Methyl 3-amino-2-thiophenecarboxylate onto the

center of the ATR crystal to completely cover the crystal surface.
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Apply consistent pressure to the sample using the instrument's pressure clamp to ensure

good contact between the sample and the crystal.

Data Acquisition:

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final infrared spectrum.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Assign these bands to the corresponding functional group vibrations based on established

correlation tables and spectral databases.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and the major fragment

ions of Methyl 3-amino-2-thiophenecarboxylate.

Methodology: Electron Ionization Mass Spectrometry (EI-MS).

Instrumentation: A mass spectrometer with an EI source, coupled with a gas chromatograph

(GC-MS) or a direct insertion probe.

Sample Preparation:

Dissolve a small amount of Methyl 3-amino-2-thiophenecarboxylate in a suitable volatile

solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

If using a direct insertion probe, a few micrograms of the solid sample can be placed in a

capillary tube.

Data Acquisition:
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Introduce the sample into the ion source. For GC-MS, the sample is vaporized in the

injection port and separated on the GC column before entering the mass spectrometer. For a

direct insertion probe, the sample is heated to promote volatilization.

Bombard the gaseous molecules with a beam of electrons, typically at an energy of 70 eV.

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern by identifying the major fragment ions.

Propose structures for the observed fragment ions to confirm the molecular structure of the

parent compound.

Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic and spectrometric analysis of Methyl 3-amino-2-thiophenecarboxylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b128100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Synthesis and Analysis of Methyl 3-amino-2-thiophenecarboxylate

Synthesis

Analysis

Reactants:
- Methyl thioglycolate
- 2-Chloroacrylonitrile
- Sodium methoxide

Reaction:
- Stir in Methanol at 0°C to RT

Work-up:
- Concentration

- Extraction with EtOAc
- Drying over MgSO₄

Purification:
- Silica gel column chromatography

Product:
Methyl 3-amino-2-thiophenecarboxylate

FT-IR Spectroscopy
(ATR)

Mass Spectrometry
(EI-MS)

Data Processing and
Interpretation

Click to download full resolution via product page

Caption: Synthesis and analysis workflow.
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Conclusion
The FT-IR and mass spectrometry data presented in this guide provide a comprehensive

spectroscopic and spectrometric profile of Methyl 3-amino-2-thiophenecarboxylate. The

detailed experimental protocols offer a practical framework for researchers to obtain high-

quality analytical data for this important synthetic intermediate. This information is crucial for

quality control, reaction monitoring, and the rational design of new chemical entities in the field

of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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